3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polyfunctional organic molecules. The IUPAC name for this compound is 3-({[1-(tert-butoxycarbonyl)-4-piperidinyl]amino}sulfonyl)benzoic acid, which systematically describes each functional component and their connectivity within the molecular structure. The nomenclature begins with the benzoic acid core, indicating the presence of a benzene ring substituted with a carboxylic acid group at the 1-position. The 3-position of the benzene ring bears a sulfonyl group that is further substituted with an amino linkage to a piperidine ring system.
The piperidine ring system itself carries a tert-butoxycarbonyl protecting group at the nitrogen atom, which is indicated by the prefix "1-(tert-butoxycarbonyl)" in the systematic name. This protecting group nomenclature follows standard conventions where the tert-butoxycarbonyl moiety is attached to the nitrogen at position 1 of the piperidine ring. The connection point for the sulfonamide linkage occurs at position 4 of the piperidine ring, establishing the complete structural connectivity described in the systematic name. The molecular formula C17H24N2O6S reflects the precise atomic composition, encompassing seventeen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, six oxygen atoms, and one sulfur atom.
Chemical databases assign the compound the CAS Registry Number 1233958-41-2, providing a unique identifier for this specific molecular structure. The MDL number MFCD17014337 serves as an additional database identifier used in chemical information systems. The molecular weight of 384.45 daltons places this compound within the medium molecular weight range typical of pharmaceutical intermediates and building blocks. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) representations provide standardized string notations for computer-readable molecular structure encoding, facilitating database searches and computational chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O6S |
| Molecular Weight | 384.45 g/mol |
| CAS Registry Number | 1233958-41-2 |
| MDL Number | MFCD17014337 |
| IUPAC Name | 3-({[1-(tert-butoxycarbonyl)-4-piperidinyl]amino}sulfonyl)benzoic acid |
Historical Development and Discovery Timeline
The historical development of this compound emerges from the convergence of several important synthetic chemistry developments spanning multiple decades. The foundational sulfonamide chemistry dates back to the early 20th century, with the first sulfonamide discovered in Germany in 1932, establishing the basic structural framework that would later influence the design of more complex sulfonamide derivatives. The development of tert-butoxycarbonyl protecting group chemistry in the 1950s and 1960s provided crucial synthetic tools that enabled the controlled functionalization of amine-containing molecules, including piperidine derivatives used in this compound's synthesis.
The synthetic methodologies for creating sulfonamide linkages have evolved significantly since the classical approach involving the reaction of sulfonyl chlorides with amines. The general reaction RSO2Cl + R'2NH → RSO2NR'2 + HCl represents the fundamental transformation used in sulfonamide formation, typically requiring a base such as pyridine to absorb the generated hydrogen chloride. This basic methodology has been refined and adapted for the synthesis of increasingly complex sulfonamide structures, including those incorporating piperidine ring systems with multiple functional groups.
The emergence of this specific compound can be traced to the growing interest in developing sophisticated building blocks for pharmaceutical applications, particularly in the field of targeted protein degradation. The recognition that proteolysis-targeting chimeras (PROTACs) require carefully designed linker molecules has driven the development of compounds like this compound, which serve as semi-flexible linkers in these therapeutic modalities. The incorporation of piperidine rings into linker structures has gained prominence due to their ability to provide controlled flexibility while maintaining sufficient rigidity for effective protein-protein interactions.
The timeline of this compound's development also reflects advances in protective group chemistry, particularly the widespread adoption of tert-butoxycarbonyl protecting groups for amino functions. These protecting groups offer excellent stability under basic conditions while being readily removable under acidic conditions, making them ideal for multi-step synthetic sequences. The combination of established sulfonamide chemistry with modern protecting group strategies has enabled the efficient synthesis of complex molecules like this benzoic acid derivative.
Position Within Contemporary Sulfonamide Chemistry
Within the landscape of contemporary sulfonamide chemistry, this compound represents a sophisticated evolution from the classical antimicrobial sulfonamides toward specialized pharmaceutical building blocks. Classical sulfonamides, such as sulfamethazine and sulfadiazine, feature relatively simple structures with a central sulfonamide group connecting an aniline derivative to a pyrimidine ring system. In contrast, this compound incorporates multiple functional domains that serve distinct synthetic and biological purposes, reflecting the increasing complexity demanded by modern pharmaceutical applications.
The structural architecture of this compound exemplifies current trends in sulfonamide design, where the sulfonamide group serves as a stable linker rather than the primary pharmacophore. The typical sulfonamide structure involves a central sulfur atom with two doubly bonded oxygen atoms, connected to a nitrogen atom and an aniline group, following the general pattern R-SO2-NR'R''. This compound extends this basic framework by incorporating a piperidine ring system that provides additional functionality and three-dimensional structure, enabling its use as a molecular connector in complex pharmaceutical architectures.
Contemporary sulfonamide synthesis continues to rely on the fundamental reaction of sulfonyl chlorides with amines, but has been refined to accommodate increasingly complex substrates. The synthesis typically begins with benzene, which undergoes nitration to nitrobenzene, followed by reduction to aniline, acetylation to acetanilide, chlorosulfonation, ammoniation, and finally hydrolysis to yield the basic sulfonamide structure. For complex derivatives like this compound, additional synthetic steps involve the preparation and incorporation of the substituted piperidine component, requiring careful control of reaction conditions to maintain the integrity of multiple functional groups.
The role of this compound in contemporary pharmaceutical chemistry extends beyond traditional sulfonamide applications to encompass its function as a linker molecule in protein degradation technologies. The semi-flexible nature of the piperidine-containing linker allows for optimal spatial orientation between protein-binding domains in bifunctional molecules, while the carboxylic acid functionality provides a convenient handle for further chemical modification. The tert-butoxycarbonyl protecting group enables selective functionalization strategies, allowing chemists to control the timing of amine deprotection in complex synthetic sequences.
| Structural Feature | Function | Contemporary Relevance |
|---|---|---|
| Sulfonamide Group | Stable chemical linker | Protein conjugation applications |
| Piperidine Ring | Semi-flexible spacer | Optimal protein orientation |
| tert-Butoxycarbonyl Group | Amino protection | Selective synthetic strategies |
| Benzoic Acid Moiety | Functionalization handle | Further chemical modification |
The positioning of this compound within modern sulfonamide chemistry also reflects the field's evolution toward specialized applications in chemical biology and drug discovery. Unlike classical antimicrobial sulfonamides that function through enzyme inhibition, this compound serves as a molecular tool for constructing more complex therapeutic entities. The incorporation of rigid and semi-rigid elements, such as the piperidine ring and aromatic systems, addresses contemporary understanding of how molecular flexibility affects biological activity and pharmacokinetic properties. This design philosophy represents a significant advancement from early sulfonamide development, where structural modifications focused primarily on enhancing antimicrobial potency rather than enabling sophisticated molecular assembly strategies.
Properties
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-26(23,24)14-6-4-5-12(11-14)15(20)21/h4-6,11,13,18H,7-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZAUVATRLPSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride derivative under basic conditions.
Coupling with Benzoic Acid: The final step involves coupling the sulfonylated piperidine derivative with benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid involves several steps, typically starting from commercially available piperidine derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group, which can be removed under mild acidic conditions to yield the free amine for further reactions. This compound can also be transformed into various derivatives that may exhibit enhanced biological activity or solubility.
Antitumor Activity
Research indicates that compounds derived from piperidine structures, including those with the Boc group, have demonstrated significant antitumor properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of cancer cell lines by inducing apoptosis or inhibiting proliferation pathways. One study highlighted the efficacy of similar compounds against skin cancer cells, suggesting that this compound may possess similar properties due to its structural characteristics .
Anti-inflammatory Effects
In addition to antitumor activity, derivatives of benzoic acid have been evaluated for their anti-inflammatory properties. A related study synthesized various phenylcarbamate derivatives and assessed their anti-inflammatory activity using carrageenan-induced rat paw edema models. Compounds similar to this compound were found to exhibit promising results in reducing inflammation .
Case Study 1: Anticancer Screening
A study conducted by Güzel-Akdemir et al. evaluated a series of piperidine derivatives for anticancer activity against multiple cancer cell lines. The findings indicated that certain compounds exhibited inhibition rates exceeding 70% against leukemia and CNS cancer cell lines. The structural similarities with this compound suggest potential for further investigation as an anticancer agent .
Case Study 2: Synthesis of Novel Derivatives
Research published in the Journal of Research in Pharmacy explored the synthesis of novel thiazolidinone derivatives based on benzilic acid frameworks. These derivatives were tested for their anticancer activities, yielding significant results. The methodologies employed in this research can be adapted for synthesizing derivatives of this compound to explore its therapeutic potential further .
Mechanism of Action
The mechanism of action of 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: A similar compound with a benzoic acid moiety but lacking the sulfonyl group.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another similar compound with a different substitution pattern on the benzoic acid ring.
Uniqueness
3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid is unique due to the presence of both the sulfonyl and benzoic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in experimental models, and safety profiles.
- Molecular Formula : C₁₆H₂₅N₃O₄S
- Molecular Weight : 355.45 g/mol
- CAS Number : 1233958-41-2
- Purity : Typically >98% (HPLC)
The biological activity of this compound is primarily attributed to its interaction with inflammatory pathways. It is hypothesized to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition can lead to a reduction in inflammation and pain.
Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects in various experimental models. For instance, in lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in:
- Reduction of inflammatory markers : Notably, levels of TNF-α and IL-1β were significantly decreased (5.70 ± 1.04 × 10³ pg/mL for TNF-α, p < 0.001) compared to control groups .
- Improvement in histopathological parameters : The severity of lung injury was notably reduced in treated animals .
Analgesic Properties
The compound also shows promise as an analgesic agent. In preclinical trials, it has been associated with pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), but with a potentially lower risk of gastrointestinal side effects .
Safety Profile
Safety assessments indicate that this compound may cause skin irritation (H315) and could lead to allergic reactions (H317) upon exposure . However, detailed toxicity studies are still needed to fully understand its safety profile.
Case Studies and Experimental Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid, and what intermediates are critical?
- Methodology : Synthesis typically involves sequential steps:
tert-Boc protection : Piperidine derivatives are Boc-protected to stabilize the amine group during subsequent reactions .
Sulfonamide coupling : Reaction of Boc-piperidine-4-amine with a sulfonyl chloride derivative of benzoic acid under anhydrous conditions (e.g., using DCM as solvent and a base like TEA) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Key intermediates : 1-Boc-4-aminopiperidine and 3-sulfobenzoic acid derivatives are critical precursors .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical techniques :
- NMR spectroscopy : - and -NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting point analysis : Compare observed values (e.g., 162–166°C for similar Boc-piperidine derivatives) with literature .
Advanced Research Questions
Q. What experimental strategies mitigate challenges in purifying thermally labile intermediates during synthesis?
- Challenges : Boc-protected intermediates may decompose at elevated temperatures (e.g., melting points with "dec." notation in indicate thermal instability) .
- Solutions :
- Use low-temperature crystallization (e.g., ice baths) for intermediates.
- Employ flash chromatography with shorter retention times to minimize heat exposure .
- Substitute Boc with alternative protecting groups (e.g., Fmoc) if thermal degradation persists.
Q. How should researchers resolve conflicting spectral or physical property data reported for similar compounds?
- Case example : Variations in melting points (e.g., 162–166°C vs. 186–189°C for structurally related compounds in and ) may arise from polymorphic forms or impurities.
- Resolution steps :
Cross-reference analytical methods : Compare HPLC conditions (column type, mobile phase) and NMR solvent systems.
Replicate synthesis : Validate results using protocols from independent sources.
Advanced techniques : Use X-ray crystallography or DSC to confirm polymorph identity .
Q. What safety precautions are essential when handling this compound, given limited toxicity data?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation of fine particulates.
- Emergency protocols : Follow general organic compound protocols ( and ): rinse exposed areas with water for 15 minutes and seek medical attention .
Q. How can researchers optimize solubility for biological assays involving this compound?
- Approach :
- Solvent screening : Test DMSO (primary solvent for stock solutions) and aqueous buffers (pH 7.4) with co-solvents like ethanol (<5% v/v) .
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) to the benzoic acid moiety without altering the sulfonamide pharmacophore.
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
